3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate
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Overview
Description
3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate is a chemical compound with the molecular formula C10H13ClO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chlorinated indene moiety and a methanesulfonate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate typically involves the reaction of 3-(4-chlorophenyl)propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanesulfonate ester to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted indenes, sulfoxides, sulfones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases and conditions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propyl methanesulfonate
- 3-(4-Chlorophenyl)propanol methanesulfonate
- 3-(4-Chlorophenyl)-1-propanol methanesulfonate
Uniqueness
3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate is unique due to its specific structural features, including the indene moiety and the presence of two chlorine atoms. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
1030603-35-0 |
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Molecular Formula |
C19H20Cl2O3S |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
3-[(1S)-5-chloro-1-(4-chlorophenyl)-2,3-dihydroinden-1-yl]propyl methanesulfonate |
InChI |
InChI=1S/C19H20Cl2O3S/c1-25(22,23)24-12-2-10-19(15-3-5-16(20)6-4-15)11-9-14-13-17(21)7-8-18(14)19/h3-8,13H,2,9-12H2,1H3/t19-/m1/s1 |
InChI Key |
LUBMGKHSJBUGJK-LJQANCHMSA-N |
Isomeric SMILES |
CS(=O)(=O)OCCC[C@@]1(CCC2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CS(=O)(=O)OCCCC1(CCC2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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